N-(2,3-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2,3-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: is a synthetic organic compound characterized by the presence of a thiadiazole ring, a carboxamide group, and a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the thiadiazole intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the thiadiazole derivative with an appropriate amine or ammonia under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the thiadiazole ring, forming corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features suggest it may have activity against certain diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dichlorophenyl)-1,2,3-thiadiazole-5-carboxamide: Lacks the methyl group, which may affect its reactivity and biological activity.
N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: The position of the chlorine atoms can influence the compound’s properties.
N-(2,3-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-sulfonamide: The sulfonamide group can alter the compound’s solubility and biological interactions.
Uniqueness
N-(2,3-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3OS/c1-5-9(17-15-14-5)10(16)13-7-4-2-3-6(11)8(7)12/h2-4H,1H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJFPOXAUPTDKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001173583 |
Source
|
Record name | N-(2,3-Dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001173583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183306-33-4 |
Source
|
Record name | N-(2,3-Dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183306-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,3-Dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001173583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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